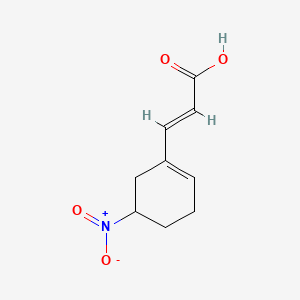

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid, also known as 5-nitrocyclohex-1-en-1-ylacrylic acid or 5-NCA, is an organic compound belonging to the class of nitrocycloalkylacrylic acids. It was first synthesized in the year 2000 and has since been studied for its various applications in the field of medicinal chemistry. 5-NCA is a key intermediate in the synthesis of a variety of nitrocycloalkylacrylic acid derivatives, and has been used as a starting material in the preparation of a range of pharmaceuticals, including antibiotics and antifungal agents.

Applications De Recherche Scientifique

Stereoselective Synthesis of Amino Acids

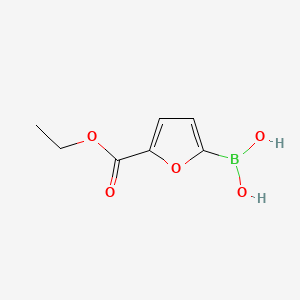

One application involves the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC) using the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan. These derivatives are considered useful building blocks for β-peptides (Masesane & Steel, 2004).

Biodegradable Polymers with Nitroxyl Radical Functions

Research has also focused on synthesizing biodegradable polymers with nitroxyl radical biological functions. This involves incorporating nitroxyl radicals into carboxylic acid sites of acrylic acid/lactide/∈-caprolactone copolymer (TAM-PBLCA), demonstrating the potential for developing materials with specific biological functionalities (Lang & Chu, 2001).

Functionalization of Polyacrylamide Substrates

The activation of polyacrylamide substrates with acrylic acid for protein patterning represents another application. This activation enables the creation of substrates with precise control over cellular adhesion and spreading, which is crucial for cell mechanobiology research (Poellmann & Wagoner Johnson, 2013).

Organic Sensitizers for Solar Cells

In the field of organic electronics, (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid derivatives have been used to engineer novel organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, underscoring their potential in photovoltaic applications (Kim et al., 2006).

Corrosion Inhibition

Another significant application is in the domain of materials science, where photo-cross-linkable polymers synthesized from this compound have shown to be effective corrosion inhibitors for mild steel in acidic medium. These polymers act as mixed-type inhibitors and demonstrate the potential for protecting metals against corrosion (Baskar et al., 2014).

Photohydrolysis in Multilayered Films

In materials chemistry, (E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid derivatives have been used in the photohydrolysis of substituted benzyl esters in multilayered polyelectrolyte films. This process is significant for the development of materials with photoresponsive properties, useful in a variety of applications including sensors and actuators (Jensen et al., 2004).

Propriétés

IUPAC Name |

(E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYXGOWSKLZBEO-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC(=C1)/C=C/C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657928 |

Source

|

| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-Nitrocyclohex-1-en-1-yl)acrylic acid | |

CAS RN |

899809-64-4 |

Source

|

| Record name | (2E)-3-(5-Nitrocyclohex-1-en-1-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)